
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride, also known as Phenylephrine HCl, is a sympathomimetic drug that is commonly used as a decongestant, a vasopressor, and a mydriatic agent. It is a selective α1-adrenergic receptor agonist that causes vasoconstriction, which helps to reduce nasal congestion and increase blood pressure. Phenylephrine HCl is also used in scientific research for its pharmacological effects and mechanism of action.
Wirkmechanismus
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl selectively activates α1-adrenergic receptors, which are located on smooth muscle cells in blood vessels. This causes vasoconstriction, which increases blood pressure and reduces nasal congestion. Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl also causes mydriasis by activating α1-adrenergic receptors on the radial muscle of the iris.
Biochemical and Physiological Effects:
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl has several biochemical and physiological effects, including vasoconstriction, increased blood pressure, reduced nasal congestion, and mydriasis. It also has some side effects, such as headache, nausea, and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl is a useful tool for studying the pharmacological effects and mechanism of action of α1-adrenergic receptor agonists. It is relatively easy to synthesize and is readily available. However, it has some limitations, such as its potential side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl, including:
1. Investigating its effects on different types of smooth muscle cells, such as those in the respiratory and gastrointestinal tracts.
2. Studying its potential use as a therapeutic agent for conditions such as hypotension and shock.
3. Investigating its effects on the central nervous system and its potential use as a cognitive enhancer.
4. Developing new synthetic methods for Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl that are more efficient and environmentally friendly.
5. Studying its effects on different animal models to better understand its pharmacological effects and mechanism of action.
Synthesemethoden
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl can be synthesized by the reaction of phenoxyacetic acid with benzyl chloride, followed by reaction with diethylamine and hydrochloric acid. The synthesis process involves several steps of purification and isolation to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl is widely used in scientific research to study the pharmacological effects and mechanism of action of α1-adrenergic receptor agonists. It is used in various in vitro and in vivo experiments to investigate its effects on blood pressure, heart rate, and vascular tone. Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl is also used in ophthalmology research to study its mydriatic effects on the eye.
Eigenschaften
CAS-Nummer |
109691-07-8 |
|---|---|
Molekularformel |
C20H26ClNO3 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI-Schlüssel |
MWHAVBLZLGSQAC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
Synonyme |
ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
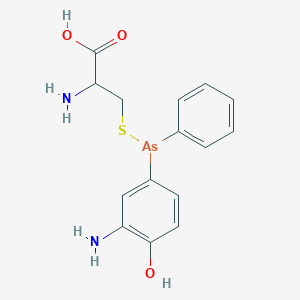

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
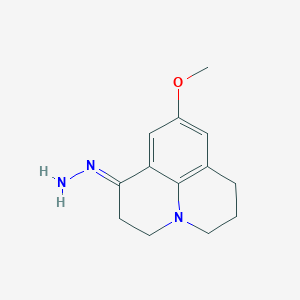
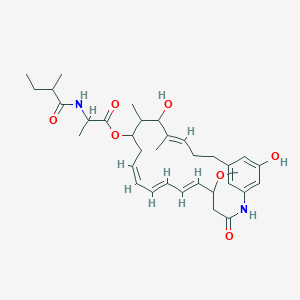
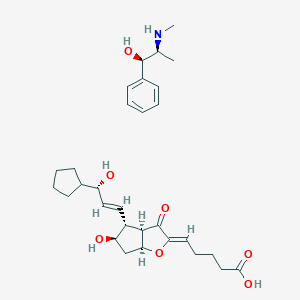
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
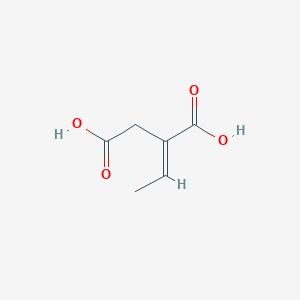
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
